7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group, a hexyl chain, and a phenyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Hexyl Chain: The hexyl chain can be attached through an alkylation reaction using a suitable alkyl halide.
Formation of the Oxoethoxy Linkage: The oxoethoxy linkage can be formed through an esterification reaction between the chromen-2-one core and a fluorophenyl acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique chemical properties.
Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the chromen-2-one core may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
Uniqueness
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to the presence of the hexyl chain, which can influence its hydrophobicity and interaction with biological targets
Properties
Molecular Formula |
C29H27FO4 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H27FO4/c1-2-3-4-6-11-22-16-25-24(20-9-7-5-8-10-20)17-29(32)34-28(25)18-27(22)33-19-26(31)21-12-14-23(30)15-13-21/h5,7-10,12-18H,2-4,6,11,19H2,1H3 |
InChI Key |
CIFCTVSBPJQSMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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